CYP3A4 Inhibition: 4-Methyl-3-nitro-benzamidine Exhibits >100-fold Weaker Potency Compared to a Benchmark CYP3A4 Inhibitor
4-Methyl-3-nitro-benzamidine demonstrates minimal inhibition of cytochrome P450 3A4 (CYP3A4) with an IC50 > 10,000 nM, as measured in human liver microsomes using midazolam as a probe substrate [1]. In contrast, a known potent CYP3A4 inhibitor (CHEMBL2068968) exhibits an IC50 of 90 nM under similar assay conditions, representing a >111-fold difference in inhibitory potency [2]. This low affinity for CYP3A4 suggests a reduced potential for CYP-mediated drug-drug interactions compared to stronger inhibitors, a key consideration in preclinical development.
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | Potent CYP3A4 inhibitor (CHEMBL2068968) IC50 = 90 nM |
| Quantified Difference | > 111-fold weaker inhibition |
| Conditions | Human liver microsomes, midazolam substrate, NADPH, LC-MS/MS analysis |
Why This Matters
This data enables researchers to select 4-methyl-3-nitro-benzamidine for experiments where low CYP3A4 interference is required, avoiding confounding effects on co-administered drugs or endogenous substrates.
- [1] BindingDB BDBM50457706 (CHEMBL4216391). Affinity Data: IC50 > 10,000 nM for CYP3A4. View Source
- [2] BindingDB BDBM50584760 (CHEMBL2068968). Affinity Data: IC50 = 90 nM for CYP3A4. View Source
